molecular formula C13H11F2N3O B1468179 1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one CAS No. 1353497-58-1

1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one

Cat. No. B1468179
M. Wt: 263.24 g/mol
InChI Key: FXRUVDUJJWSCKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one, also known as DFBP, is a novel, small molecule compound that has been found to possess a wide range of potential applications in scientific research. It is a heterocyclic compound that belongs to the class of pyrazolopyridines, which are known for their high thermal stability, low toxicity, and low reactivity. DFBP has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, it has been found to have potential applications in the field of drug discovery and development.

Scientific Research Applications

1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one has been found to possess a wide range of potential applications in scientific research. It has been found to possess anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, it has been found to have potential applications in the field of drug discovery and development. It has been found to have the ability to inhibit the activity of several enzymes, including cyclooxygenase-2, lipoxygenase, and 5-lipoxygenase, which are involved in the inflammatory and cancer pathways. Furthermore, it has been found to possess anti-bacterial properties and has been found to be effective against several types of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Mechanism Of Action

1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. The mechanism of action of 1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one is not yet fully understood, but it is thought to involve the inhibition of the activity of several enzymes, including cyclooxygenase-2, lipoxygenase, and 5-lipoxygenase. These enzymes are involved in the inflammatory and cancer pathways, and their inhibition by 1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one leads to the observed biological activities.

Biochemical And Physiological Effects

1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one has been found to have a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, it has been found to possess anti-oxidant and anti-apoptotic properties. Furthermore, it has been found to possess the ability to modulate the activity of several enzymes, including cyclooxygenase-2, lipoxygenase, and 5-lipoxygenase, which are involved in the inflammatory and cancer pathways.

Advantages And Limitations For Lab Experiments

1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one has several advantages for use in lab experiments. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, it has been found to have the ability to modulate the activity of several enzymes, including cyclooxygenase-2, lipoxygenase, and 5-lipoxygenase. Furthermore, it is a small molecule compound, which makes it easier to synthesize and handle in lab experiments. However, 1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one has some limitations for use in lab experiments. It is a highly reactive compound, which can lead to unwanted side reactions. In addition, it is a heterocyclic compound, which makes it difficult to synthesize in large quantities.

Future Directions

The potential applications of 1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one are still being explored, and there are several future directions that could be pursued. First, further research could be conducted to better understand the mechanism of action of 1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one and its effects on different enzymes. Second, further research could be conducted to explore the potential applications of 1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one in the field of drug discovery and development. Third, further research could be conducted to explore the potential therapeutic applications of 1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one in the treatment of various diseases, such as cancer and inflammation. Fourth, further research could be conducted to explore the potential of 1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one as an adjuvant in the treatment of various diseases. Finally

properties

IUPAC Name

1-[(2,5-difluorophenyl)methyl]-6,7-dihydro-5H-pyrazolo[4,3-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O/c14-9-1-2-11(15)8(5-9)7-18-12-3-4-16-13(19)10(12)6-17-18/h1-2,5-6H,3-4,7H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRUVDUJJWSCKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1N(N=C2)CC3=C(C=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one
Reactant of Route 2
Reactant of Route 2
1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one
Reactant of Route 3
Reactant of Route 3
1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one
Reactant of Route 4
Reactant of Route 4
1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one
Reactant of Route 5
Reactant of Route 5
1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one
Reactant of Route 6
1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.